(R)-N,N-Dimethyl-3-piperidinemethanamine dihydrochloride
Description
®-N,N-Dimethyl-3-piperidinemethanamine dihydrochloride is a chiral amine compound that features a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and synthesis. The presence of the piperidine ring, a common structural motif in many pharmacologically active compounds, enhances its relevance in various scientific fields.
Properties
IUPAC Name |
N,N-dimethyl-1-[(3R)-piperidin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-4-3-5-9-6-8;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIHUFVKZOTRSS-YCBDHFTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Racemic Mixture Preparation : Racemic 3-piperidine amide is synthesized via cyclization of γ-aminobutyric acid derivatives.
-
Diastereomeric Salt Formation : D-Mandelic acid is reacted with the racemic amine in a mixed solvent system (e.g., methyl tert-butyl ether/isopropanol) at 70°C. The (R)-enantiomer preferentially crystallizes as a D-mandelate salt, achieving a yield of 41–42%.
-
Salt Decomposition : The isolated salt is treated with NaOH to release the free (R)-3-piperidinemethanamine, followed by dimethylation using methyl chloride in n-butanol under autoclave conditions (60°C, 5h).
Optimization Insights:
-
Solvent polarity critically affects crystallization efficiency. Polar aprotic solvents like ethyl acetate improve diastereomeric excess (de >98%).
-
Post-resolution alkylation with methyl chloride in the presence of NaOH ensures quantitative N,N-dimethylation, yielding the tertiary amine.
Reductive Amination of Chiral Piperidinones
US20100029941A1 and CN105111134A detail reductive amination strategies starting from enantiomerically enriched piperidinones.
Synthesis Pathway:
-
Chiral Piperidinone Synthesis : N-Boc-3-piperidone is condensed with (R)-tert-butanesulfinamide in dichloromethane under reflux, catalyzed by pyrrolidine, to form a sulfinimine intermediate.
-
Stereoselective Reduction : Sodium borohydride reduces the imine at −20°C, yielding (R)-3-aminopiperidine with >99% enantiomeric excess (ee).
-
Deprotection and Dimethylation : Boc and sulfinyl groups are removed using HCl/methanol, followed by Eschweiler-Clarke methylation with formaldehyde and formic acid to introduce N,N-dimethyl groups.
Reaction Conditions:
-
Temperature Control : Maintaining −20°C during reduction prevents racemization.
-
Acid Choice : Concentrated HCl (37%) ensures complete deprotection without side reactions.
Cyclization of Linear Precursors
CN103864674A and PMC10388327 highlight cyclization strategies using amino acid derivatives.
D-Glutamic Acid Route:
-
Esterification : D-Glutamic acid is converted to its dimethyl ester using thionyl chloride in methanol.
-
Boc Protection : The α-amine is protected with di-tert-butyl dicarbonate in dioxane.
-
Reductive Cyclization : Lithium aluminum hydride (LiAlH4) reduces the ester to a diol, which undergoes mesylation and cyclization to form the piperidine ring.
-
Functionalization : The secondary amine is dimethylated using methyl iodide, and the primary amine is introduced via Gabriel synthesis.
Yield and Purity:
-
Cyclization steps achieve 70–85% yield, with final dihydrochloride salt formation (HCl/ethanol) providing >98% purity.
Alkylation and Quaternary Ammonium Salt Formation
CN109796395A and TCI Chemicals data emphasize direct alkylation of piperidine derivatives.
Autoclave Methylation:
-
Reagent Proportions : Piperidine, methyl chloride (1:1.4 molar ratio), and NaOH are reacted in n-butanol at 60°C for 5h.
-
Workup : Evaporation under vacuum removes solvents, and the residue is recrystallized from ethanol to yield N,N-dimethylpiperidinium chloride.
-
Methanamine Introduction : Bromoacetonitrile is coupled to the piperidine nitrogen, followed by catalytic hydrogenation to the primary amine and subsequent HCl salt formation.
Scalability:
-
This method is industrially viable, with batches exceeding 1 kg demonstrating consistent yields (98.5%).
Salt Formation and Purification
Final dihydrochloride salt formation is universally achieved by treating the free base with HCl gas or aqueous HCl in methanol.
Critical Parameters:
-
Stoichiometry : Two equivalents of HCl are required to protonate both the tertiary and primary amines.
-
Crystallization : Slow addition of HCl at 0°C ensures monodisperse crystal formation, enhancing filterability.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
®-N,N-Dimethyl-3-piperidinemethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary or primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Pain Management
Recent studies have highlighted the compound's potential as a dual ligand for histamine H3 and sigma-1 receptors, which are implicated in the modulation of nociceptive and neuropathic pain. Research indicates that certain piperidine derivatives exhibit analgesic properties, suggesting that (R)-N,N-Dimethyl-3-piperidinemethanamine dihydrochloride could play a role in developing new pain management therapies. Specifically, compounds based on this structure showed significant activity in both nociceptive and neuropathic pain models, indicating a promising avenue for further exploration in pain relief strategies .
1.2 Neuropharmacology
The compound has been investigated for its neuropharmacological effects, particularly its interaction with sigma-1 receptors. These receptors are involved in various neurological processes, including neuroprotection and modulation of neurotransmitter systems. The structural features of this compound facilitate its binding to these receptors, which may lead to the development of novel treatments for neurodegenerative diseases .
Case Studies
3.1 Study on Analgesic Activity
A study published in 2023 examined a series of piperidine-based compounds, including derivatives of this compound. The research demonstrated that certain derivatives exhibited a broad spectrum of analgesic activity through dual action at histamine H3 and sigma-1 receptors, validating their potential as therapeutic agents against chronic pain .
| Compound | Affinity (nM) | Activity Type |
|---|---|---|
| Compound A | 4.5 | Analgesic |
| Compound B | 5.6 | Analgesic |
| Compound C | 28 | Selective for H3R |
3.2 Neuroprotective Effects
Another investigation focused on the neuroprotective properties of sigma-1 receptor ligands derived from piperidine structures. The findings suggested that these compounds could enhance neuronal survival under stress conditions, indicating their potential use in treating neurodegenerative disorders such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of ®-N,N-Dimethyl-3-piperidinemethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring allows it to fit into binding sites, where it can modulate biological activity. The dimethylamino group enhances its binding affinity and selectivity, leading to desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog without the dimethylamino group.
N-Methylpiperidine: Contains a single methyl group on the nitrogen atom.
N,N-Dimethylpiperidine: Lacks the methanamine group.
Uniqueness
®-N,N-Dimethyl-3-piperidinemethanamine dihydrochloride is unique due to its chiral center and the presence of both the dimethylamino and methanamine groups. These features contribute to its distinct pharmacological profile and make it a valuable compound in drug development and research.
Biological Activity
(R)-N,N-Dimethyl-3-piperidinemethanamine dihydrochloride, a compound with significant biological activity, has garnered attention in various fields, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H18Cl2N2
- Molecular Weight : 209.15 g/mol
- CAS Number : 135632-53-0
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body.
- Histamine Receptors : Recent studies have shown that piperidine derivatives can act as ligands for histamine H3 receptors, which are involved in the modulation of neurotransmitter release and play a role in pain perception and cognitive function .
- Sigma Receptors : This compound also exhibits affinity for sigma-1 receptors, which are implicated in neuroprotective effects and modulation of pain pathways . The structural features of the piperidine moiety are critical for this activity.
Biological Activity Overview
Case Studies and Research Findings
- Antibacterial Efficacy :
- Pain Management :
- Cytotoxicity Studies :
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the enantiomeric purity of (R)-N,N-Dimethyl-3-piperidinemethanamine dihydrochloride?
- Methodological Answer: Enantiomeric purity can be determined using chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak® AD-H). For validation, compare retention times against the (S)-enantiomer synthesized under identical conditions. Polarimetry or nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) may supplement HPLC data. Ensure baseline separation by optimizing mobile phase composition (e.g., hexane:isopropanol with 0.1% diethylamine) .
Q. How should researchers design stability studies for this compound under different storage conditions?
- Methodological Answer: Stability studies should evaluate degradation under thermal (e.g., 40°C, 60°C), hydrolytic (pH 3–9), and photolytic (ICH Q1B guidelines) conditions. Use accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life. Monitor impurities via HPLC-UV or LC-MS, focusing on hydrolysis of the piperidine ring or oxidation of the dimethylamino group. Lyophilization (as in ) may enhance stability for long-term storage by reducing water content .
Q. What spectroscopic techniques are optimal for structural confirmation of this dihydrochloride salt?
- Methodological Answer: Combine Fourier-transform infrared spectroscopy (FT-IR) to identify N-H and C-Cl stretching vibrations (2,400–2,600 cm⁻¹ for hydrochloride salts). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ for C₉H₂₀Cl₂N₂). ¹H/¹³C NMR in D₂O or DMSO-d₆ resolves proton environments (e.g., piperidine methylene protons at δ 1.5–3.0 ppm). X-ray crystallography provides definitive stereochemical confirmation .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s pharmacological interactions, particularly in chiral environments?
- Methodological Answer: The (R)-enantiomer may exhibit distinct binding affinities due to spatial compatibility with target receptors (e.g., sigma-1 or muscarinic receptors). Use molecular docking simulations (AutoDock Vina) to compare enantiomer-receptor interactions. Validate with in vitro assays (e.g., radioligand binding) using isolated enantiomers. For example, (R)-pramipexole dihydrochloride () shows enhanced anti-apoptotic activity compared to the (S)-form, highlighting stereochemical impact .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolite interference. Address this by:
- Conducting plasma protein binding assays (ultrafiltration/equilibrium dialysis) to assess free drug availability.
- Performing metabolite profiling (LC-MS/MS) to identify active/inactive derivatives.
- Using physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data .
Q. What considerations are critical when incorporating this compound into multi-drug combination studies?
- Methodological Answer:
- Synergy Assessment: Use the Chou-Talalay method (Combination Index) to quantify additive, synergistic, or antagonistic effects.
- Solubility Compatibility: Ensure co-solvents (e.g., DMSO, PEG 400) do not precipitate the dihydrochloride salt.
- Pharmacodynamic Overlap: Screen for shared off-target effects (e.g., hERG inhibition) using patch-clamp assays.
- Reference ’s approach with octenidine dihydrochloride combinations for antifungal synergy .
Q. How can researchers optimize synthetic routes to minimize genotoxic impurities in large-scale production?
- Methodological Answer:
- Employ Quality by Design (QbD) principles to identify critical process parameters (e.g., temperature, reagent stoichiometry).
- Use Ames testing or in silico tools (e.g., Derek Nexus) to predict mutagenicity of intermediates.
- Implement scavenging resins (e.g., QuadraPure™) to remove alkylating agents or heavy metal catalysts .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s cytotoxicity be addressed in preclinical studies?
- Methodological Answer:
- Cell Line Variability: Test across multiple cell lines (e.g., HEK-293, HepG2) with standardized culture conditions.
- Assay Interference: Confirm results with orthogonal methods (e.g., ATP-based viability vs. trypan blue exclusion).
- Contamination Checks: Use LC-MS to rule out endotoxin or microbial contamination, which may artificially inflate cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
